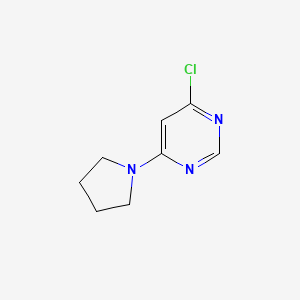

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-5-8(11-6-10-7)12-3-1-2-4-12/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVYVHPCLCIYDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624601 | |

| Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-64-8 | |

| Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS 939986-64-8): A Key Building Block in Kinase Inhibitor Discovery

Introduction: The Strategic Importance of the Pyrrolidinyl-Pyrimidyl Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, renowned for its versatile biological activities, which span from anticancer and antimicrobial to anti-inflammatory applications.[1][2][3][4] Its ability to form critical hydrogen bonds and engage in various interactions with biological targets makes it a cornerstone of drug design.[5] Within this vast chemical space, 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine (CAS No. 939986-64-8) has emerged as a particularly valuable and strategic building block.

This technical guide provides an in-depth analysis of this compound, offering a comprehensive overview of its synthesis, physicochemical properties, and, most critically, its application in the development of next-generation kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this intermediate for the synthesis of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 939986-64-8 | [5] |

| Molecular Formula | C₈H₁₀ClN₃ | [6] |

| Molecular Weight | 183.64 g/mol | [6] |

| Appearance | Solid | [7] |

| Purity | Typically ≥98% | [5][6] |

| InChI Key | DJVYVHPCLCIYDY-UHFFFAOYSA-N | [7] |

Synthesis and Mechanism: A Nucleophilic Aromatic Substitution Approach

The synthesis of this compound is principally achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is highly efficient due to the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms.

The logical and most common synthetic route commences with a di-halogenated pyrimidine, typically 4,6-dichloropyrimidine, and pyrrolidine. The greater reactivity of one chlorine atom over the other, or the use of controlled stoichiometry, allows for the selective mono-substitution.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Exemplary Synthetic Protocol

Materials:

-

4,6-Dichloropyrimidine

-

Pyrrolidine (1.0 - 1.2 equivalents)

-

A suitable base (e.g., Triethylamine, Diisopropylethylamine) (1.5 - 2.0 equivalents)

-

A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloropyrimidine in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add the base followed by the dropwise addition of pyrrolidine at room temperature or while cooling in an ice bath to manage any exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of optimal conversion to the mono-substituted product and minimize the formation of the di-substituted byproduct.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or an aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure. Purification is typically achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system, to isolate the pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis.

Spectroscopic Characterization (Predicted)

As experimental data is not publicly available, the following are predicted spectroscopic characteristics. Researchers who synthesize this compound are encouraged to publish their experimental data to contribute to the scientific record.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the pyrrolidine protons (typically in the range of 1.8-2.0 ppm and 3.4-3.6 ppm) and two distinct signals for the pyrimidine ring protons (likely in the aromatic region, >6.5 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal eight distinct carbon signals. The pyrrolidine carbons would appear in the aliphatic region, while the pyrimidine carbons would be in the aromatic/heteroaromatic region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of 183.64, with a characteristic isotopic pattern [M+2]+ at approximately one-third the intensity of the [M]+ peak, indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic C-H stretching frequencies for both aliphatic and aromatic protons, as well as C=C and C=N stretching vibrations from the pyrimidine ring and C-N stretching from the pyrrolidine moiety.

Application in Drug Discovery: A Gateway to LRRK2 Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors. The chlorine atom at the 4-position serves as a reactive handle for further functionalization, typically through another SNAr reaction or a palladium-catalyzed cross-coupling reaction.

A notable example of its utility is in the development of Leucine-rich repeat kinase 2 (LRRK2) inhibitors, which are being investigated as potential therapeutic agents for Parkinson's disease.[3][8]

Illustrative Reaction Scheme in LRRK2 Inhibitor Synthesis

Caption: General reaction pathway for the elaboration of this compound in kinase inhibitor synthesis.

In a specific example from the literature, a "6-(pyrrolidin-1-yl) analogue" (compound 17) was synthesized as part of a structure-activity relationship (SAR) study for LRRK2 inhibitors.[3] This analogue demonstrated favorable properties, highlighting the importance of the pyrrolidinyl moiety in achieving desired biological activity and physicochemical characteristics.[3] The synthesis of such an analogue would involve the reaction of this compound with a suitable amine or other nucleophile at the 4-position, displacing the chlorine atom to build a more complex and biologically active molecule.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified as an irritant, and contact with skin and eyes should be avoided. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its straightforward synthesis via nucleophilic aromatic substitution and the reactive nature of its chloro-substituent make it a versatile intermediate for the construction of complex molecular architectures. Its demonstrated utility in the development of LRRK2 inhibitors underscores its potential for the discovery of novel therapeutics for neurodegenerative diseases. As research in this area continues, the demand for and applications of this valuable pyrimidine derivative are expected to grow.

References

- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC.

- Scott, J. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10312–10332.

- Synthesis and Biological Activities of Some Pyrimidine Deriv

- This compound, min 98%, 1 gram. (n.d.). CP Lab Safety.

- De, S. K. (2024). New Pyrrolopyrimidines as LRRK2 Inhibitors for Treating Parkinson's Disease. Current Medicinal Chemistry, 31(33), 5477–5480.

- 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. (n.d.). PMC.

- 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)

- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid(1016241-80-7) 1 H NMR. (n.d.).

- SYNTHESIS OF CHLORINATED PYRIMIDINES - European P

- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google P

- Development of F/C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. (2025).

- This compound , 98% , 939986-64-8. (n.d.). CookeChem.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2025).

- This compound. (n.d.). CymitQuimica.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... (n.d.).

- 4-chloro-6-(2-ethyl-1h-imidazol-1-yl)-2-methylpyrimidine chemical properties. (n.d.). Merck.

Sources

- 1. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | CID 17750883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine | C12H17ClN4 | CID 703699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Characterization of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

Introduction

In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals due to their ability to engage in diverse biological interactions.[1] Among these, the pyrimidine scaffold is a privileged structure, present in nucleic acids and a wide array of pharmacologically active agents.[1] This guide focuses on a specific, highly functional pyrimidine derivative: 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine.

This compound merges the electronically versatile pyrimidine core with a saturated, three-dimensional pyrrolidine ring. The pyrrolidine moiety is of great interest to medicinal chemists as its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, a critical factor in achieving target selectivity and favorable pharmacokinetic properties.[2][3] The presence of a reactive chlorine atom further enhances its utility, positioning it as a key intermediate for the synthesis of compound libraries through various cross-coupling reactions. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities.[4]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the core physicochemical properties of this compound, outlines a robust protocol for its structural characterization, and contextualizes its application as a strategic tool in medicinal chemistry.

Section 1: Molecular Profile and Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of its application in research and development. These parameters influence solubility, reactivity, and pharmacokinetic behavior.

Chemical Structure:

Figure 1. 2D Structure of this compound.

Figure 1. 2D Structure of this compound.

The key properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other values, such as the partition coefficient (XlogP), are computationally predicted and serve as valuable estimates for molecular behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 939986-64-8 | [4] |

| Molecular Formula | C₈H₁₀ClN₃ | [4][5] |

| Molecular Weight | 183.64 g/mol | [4] |

| Monoisotopic Mass | 183.05632 Da | [5] |

| Predicted XlogP | 2.1 | [5] |

| Purity | Typically ≥98% | [4] |

| Storage | Room temperature | [4] |

Note: Experimental data for properties such as melting point, boiling point, and aqueous solubility are not widely available in public-domain literature. Researchers should perform internal characterization to determine these values empirically.

Section 2: Synthetic Strategy and Workflow

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method leverages a commercially available dichloropyrimidine precursor. The workflow is straightforward and amenable to scale-up for library synthesis.

Proposed Synthetic Workflow:

The most logical synthetic route involves the reaction of 4,6-dichloropyrimidine with pyrrolidine in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl byproduct. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Expert Insight: The choice of 4,6-dichloropyrimidine as a starting material is strategic. The two chlorine atoms have different reactivities, but under controlled conditions (e.g., stoichiometric amounts of pyrrolidine at moderate temperatures), monosubstitution can be favored to yield the desired product. An excess of pyrrolidine or higher temperatures could lead to the formation of the disubstituted byproduct, 2,6-di(pyrrolidin-1-yl)pyrimidine.[6]

Section 3: Experimental Protocol: Structural Verification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules. A ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Pillar of Trustworthiness: This protocol is a self-validating system. The successful observation of the predicted chemical shifts, splitting patterns, and integration ratios provides high-confidence confirmation of the molecular structure.

Step-by-Step Methodology:

-

Sample Preparation:

-

Step 1.1: Accurately weigh 5-10 mg of the purified this compound sample.

-

Step 1.2: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.

-

Rationale: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum. CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue, DMSO-d₆ is an excellent alternative.[7]

-

-

Data Acquisition:

-

Step 2.1: Insert the NMR tube into the spectrometer's probe.

-

Step 2.2: Tune and shim the instrument to ensure a homogeneous magnetic field. This is critical for achieving high-resolution spectra.

-

Step 2.3: Acquire the ¹H NMR spectrum using standard acquisition parameters on a 400 MHz or higher field instrument. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

-

Data Processing and Interpretation:

-

Step 3.1: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Step 3.2: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Step 3.3: Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Step 3.4: Analyze the chemical shifts and splitting patterns (multiplicity) to assign the signals to the specific protons in the molecule.

-

Expected Spectral Features:

-

Pyrimidine Protons (2H): Two distinct signals are expected in the aromatic region (typically δ 8.0-8.8 ppm).

-

One proton will appear as a singlet (or a narrow doublet depending on long-range coupling) corresponding to the proton at the C5 position.

-

The other proton will appear as a singlet at the C2 position.

-

-

Pyrrolidine Protons (8H): Two sets of signals are expected in the aliphatic region (typically δ 1.8-4.0 ppm).

-

The four protons adjacent to the nitrogen atom (N-CH₂) will be deshielded and appear as a multiplet around δ 3.5-3.8 ppm.

-

The four protons on the other two carbons of the pyrrolidine ring (CH₂-CH₂) will be more shielded and appear as a multiplet around δ 1.9-2.2 ppm.

-

-

Integration Ratios: The integrated area of the signals should correspond to a ratio of approximately 1:1:4:4 for the (pyrimidine-H) : (pyrimidine-H) : (N-CH₂) : (CH₂-CH₂) protons.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for generating novel chemical entities. The reactive C4-chloro group is a synthetic handle for introducing molecular diversity.

Role as a Core Scaffold:

This building block is an ideal starting point for creating libraries of compounds for high-throughput screening. The chlorine atom can be readily displaced or used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to attach a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrimidine core. Pyrimidine-based compounds are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The pyrrolo-pyrimidine scaffold, a related structure, is a key component in the development of potent kinase inhibitors used in cancer therapy.[7][8]

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for modern drug discovery. Its combination of a biologically relevant pyrimidine core, a three-dimensional pyrrolidine substituent, and a reactive chlorine handle makes it an exceptionally valuable building block. This guide has provided a detailed overview of its fundamental physicochemical properties and a robust, verifiable protocol for its characterization. By leveraging this molecule in parallel synthesis and library generation efforts, researchers and scientists are well-equipped to accelerate the discovery of novel therapeutic agents for a wide range of human diseases.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 703699, 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine. Retrieved January 7, 2026, from [Link].

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved January 7, 2026, from [Link].

-

American Chemical Society. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. Retrieved January 7, 2026, from [Link].

-

MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved January 7, 2026, from [Link].

-

PubChemLite. (n.d.). This compound. Retrieved January 7, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. PMC - NIH. Retrieved January 7, 2026, from [Link].

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link].

- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines - EP1301489B1.

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248422. [Link].

- Google Patents. (n.d.). US20040054181A1 - Synthesis of chlorinated pyrimidines.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound (C8H10ClN3) [pubchemlite.lcsb.uni.lu]

- 6. 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine | C12H17ClN4 | CID 703699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: A Core Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular characteristics, synthesis, reactivity, and critical role as a versatile building block, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1] When functionalized, such as in this compound, it offers a geometrically defined and electronically tunable platform for constructing complex molecules. This specific compound combines the pyrimidine core with a pyrrolidine moiety—a saturated heterocycle known to improve physicochemical properties like solubility—and a reactive chloro group, making it an ideal intermediate for covalent modification and library synthesis.[2] Its classification as a "Protein Degrader Building Block" highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyrimidine ring substituted at the 6-position with a pyrrolidine ring via a nitrogen atom and at the 4-position with a chlorine atom. The pyrrolidine ring is non-planar, contributing to the three-dimensional character of the molecule, which can be advantageous for disrupting protein-protein interactions.

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. While empirical data such as melting point and solubility are not consistently reported in publicly available literature, the calculated properties provide a useful baseline for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClN₃ | [3][4] |

| Molecular Weight | 183.64 g/mol | [4] |

| CAS Number | 939986-64-8 | [3] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| InChIKey | DJVYVHPCLCIYDY-UHFFFAOYSA-N | |

| Canonical SMILES | C1CCN(C1)C2=CC(=NC=N2)Cl |

Synthesis and Reactivity

The primary route for synthesizing this compound is through a regioselective nucleophilic aromatic substitution (SₙAr) reaction. This methodology is a cornerstone of heterocyclic chemistry, valued for its reliability and predictability.

Synthetic Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis commences with a commercially available precursor, 4,6-dichloropyrimidine. The two chlorine atoms on the pyrimidine ring are activated toward nucleophilic attack by the electron-withdrawing effect of the ring nitrogens. The C4 and C6 positions are electronically equivalent, making the first substitution non-regiospecific between them.

The reaction involves the addition of one equivalent of pyrrolidine, which acts as the nucleophile, to a solution of 4,6-dichloropyrimidine. The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N), to quench the hydrochloric acid byproduct.

Caption: Synthetic workflow for this compound via SₙAr.

Representative Experimental Protocol

The following is a generalized protocol based on established SₙAr methodologies. Researchers should optimize conditions for their specific needs.

-

Vessel Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,6-dichloropyrimidine (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in a suitable polar aprotic solvent, such as isopropanol (IPA) or N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

-

Nucleophile Addition: Cool the mixture in an ice bath (0 °C). Slowly add pyrrolidine (1.0 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.

Reactivity of the Product

The resulting molecule is itself a valuable intermediate. The remaining chlorine atom at the 4-position is still susceptible to a second SₙAr reaction. However, the electron-donating nature of the pyrrolidine substituent makes this second substitution less facile than the first, often requiring more forcing conditions (e.g., higher temperatures or microwave irradiation). This differential reactivity is a key feature that allows for the sequential and controlled introduction of different functionalities, which is a critical advantage in multi-step syntheses for drug discovery.[1]

Applications in Drug Development: A PROTAC Building Block

The primary application for this compound in modern drug discovery is as a scaffold or building block for constructing PROTACs.[3]

The PROTAC Concept

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[5] They consist of three components:

-

A ligand that binds to a target protein (Protein of Interest, POI).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

-

A chemical linker that connects the two ligands.

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Role of this compound

This compound serves as an excellent starting point for linker synthesis. The reactive chloro group provides a handle for attaching either the POI ligand or the E3 ligase ligand through a second SₙAr reaction. The pyrrolidinyl-pyrimidine core can form part of the linker itself, providing rigidity and defined exit vectors for the two ends of the PROTAC.

Caption: Conceptual workflow for incorporating the building block into a PROTAC.

This modular approach allows for the rapid synthesis of PROTAC libraries where different linkers, POI ligands, or E3 ligands can be systematically varied to optimize for degradation efficiency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern medicinal chemistry. Its straightforward and high-yielding synthesis, coupled with its inherent reactivity and structural features, makes it a valuable asset for researchers. As targeted protein degradation continues to evolve and demonstrate clinical promise, the demand for versatile and reliable building blocks like this one will undoubtedly grow, solidifying its place in the drug discovery toolbox.

References

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]

-

Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 7, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Retrieved January 7, 2026, from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the expected spectral data for the heterocyclic compound 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for substituted pyrimidines to present a robust, predictive analysis. This guide is intended to assist researchers in identifying and characterizing this molecule, offering a scientifically grounded framework for spectral interpretation.

Molecular Structure and Properties

This compound possesses a pyrimidine core, a foundational structure in many biologically active molecules. This core is substituted with a chloro group at the 4-position and a pyrrolidinyl group at the 6-position.

Molecular Formula: C₈H₁₀ClN₃[1]

Molecular Weight: 183.64 g/mol [1]

CAS Number: 939986-64-8[1]

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Interpretation of Fragmentation:

-

Molecular Ion (m/z 183/185): The molecular ion peak should be observable, with the characteristic isotopic pattern for a chlorine-containing compound.

-

Loss of Chlorine (m/z 148): Fragmentation of the C-Cl bond is a likely event, leading to the [M - Cl]⁺ ion.

-

Loss of Ethylene (m/z 155/157): A common fragmentation pathway for pyrrolidine rings is the loss of ethylene (C₂H₄) via a retro-Diels-Alder-type reaction.

-

Further Fragmentation (m/z 120): The fragment at m/z 155/157 could further lose a chlorine radical to form an ion at m/z 120.

-

Loss of Pyrrolidine Ring (m/z 114/116): Cleavage of the bond between the pyrimidine ring and the pyrrolidine nitrogen could lead to the loss of a C₄H₇N radical.

Experimental Protocols

For the acquisition of actual spectral data for this compound, the following general protocols are recommended.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the spectra using the residual solvent peak.

Caption: General NMR Experimental Workflow.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway.

Caption: General MS Experimental Workflow.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR and MS spectral data for this compound. By applying fundamental principles of spectroscopy to the known structure, we have established a reliable framework for the identification and characterization of this compound. The provided protocols offer a starting point for researchers to obtain and interpret experimental data, which can then be compared against the predictions outlined in this document.

References

-

ResearchGate. 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Available at: [Link]

-

Canadian Journal of Chemistry. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

-

Magnetic Resonance in Chemistry. 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Available at: [Link]

-

ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available at: [Link]

-

MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Available at: [Link]

-

Sphinxsai. Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

-

Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

-

Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

-

CP Lab Safety. This compound, min 98%, 1 gram. Available at: [Link]

Sources

4-Chloro-6-(pyrrolidin-1-yl)pyrimidine safety data sheet and handling

An In-depth Technical Guide to the Safe Handling of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

Introduction: Navigating the Chemistry of a Versatile Building Block

This compound (CAS No. 939986-64-8) is a substituted pyrimidine that serves as a key intermediate and building block in medicinal chemistry and drug development.[1][2] Its utility lies in the reactivity of the chloro-substituent, which allows for facile nucleophilic substitution, enabling the synthesis of more complex molecules with potential biological activity, particularly in the development of protein degraders.[1][3]

However, the very features that make this compound a valuable synthetic tool—the activated chloro-pyrimidine core—also necessitate a thorough understanding of its potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound. The protocols herein are designed to establish a self-validating system of safety, ensuring that experimental objectives are met without compromising the well-being of laboratory personnel.

Disclaimer: Specific safety data for this compound is not extensively published. Therefore, this guide synthesizes information from the safety data sheets (SDS) of structurally analogous compounds, such as other chloro-substituted and pyrrolidine-substituted pyrimidines. The principles of safe handling for heterocyclic amines and chlorinated aromatic compounds are applied throughout.

Section 1: Hazard Identification and Classification

Based on the hazard profiles of analogous compounds, this compound should be handled as a substance with the potential for significant irritation and acute toxicity.[4][5]

-

Acute Toxicity (Oral): Many related chloro-pyrrolo-pyrimidines are classified as toxic if swallowed.[5][6][7] This suggests that accidental ingestion could lead to serious health consequences, warranting immediate medical attention.

-

Skin Irritation: The compound is expected to cause skin irritation.[4][5] Prolonged or repeated contact may lead to dermatitis.

-

Eye Irritation: Causes serious eye irritation.[4][5] Direct contact can result in pain, redness, and potential damage to the cornea.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[4][5]

GHS Label Elements (Anticipated):

-

Pictograms:

-

GHS06 (Skull and Crossbones) for Acute Toxicity

-

GHS07 (Exclamation Mark) for Irritation

-

-

Hazard Statements (Anticipated):

Section 2: Proactive Exposure Control and Emergency Response

A proactive approach requires both robust preventative measures and a clear, rehearsed plan for emergency situations.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all routes of exposure. This is achieved by creating a multi-layered barrier between the researcher and the chemical.

-

Engineering Controls: All work involving solid this compound or its solutions must be conducted in a certified chemical fume hood to control airborne concentrations.[8] The workspace must be equipped with readily accessible eyewash stations and a safety shower.[8]

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Given the potential for skin irritation, immediately change gloves if contamination is suspected. Wash hands thoroughly with soap and water after handling.[4]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges should be used.[6]

-

First Aid Measures: A Protocol for Immediate Action

In the event of an exposure, swift and correct action is critical.

-

If Inhaled: Move the individual to fresh air immediately.[4][9] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration (avoiding mouth-to-mouth) and seek immediate medical attention.[8][9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.[4][6]

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting.[4][8] Rinse the mouth with water.[6] Call a physician or poison control center immediately.[7][8] Never give anything by mouth to an unconscious person.[4]

Section 3: Core Laboratory Handling and Workflow

Adherence to a strict, step-by-step protocol is the cornerstone of safe experimentation. The causality behind each step is rooted in minimizing aerosolization, preventing cross-contamination, and ensuring containment.

Step-by-Step Handling Protocol

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the workspace is clear. Assemble all necessary glassware, reagents, and spill cleanup materials. Don the required PPE.

-

Weighing: As a solid, the primary risk during weighing is the generation of airborne dust.

-

Conduct all weighing operations within the fume hood or a ventilated balance enclosure.

-

Use a spatula to carefully transfer the solid to a tared container. Avoid tapping or dropping the container, which can aerosolize the powder.

-

Close the primary container immediately after dispensing.

-

-

Dissolution:

-

Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

-

If sonication or heating is required to dissolve the compound, ensure the vessel is properly capped or covered with a condenser to prevent vapor release.

-

-

Reaction and Work-up:

-

All transfers of the compound or its solutions should be performed using appropriate techniques (e.g., cannula transfer for air-sensitive reactions) to minimize exposure.

-

Maintain negative pressure within the reaction apparatus relative to the fume hood environment.

-

-

Decontamination:

-

Wipe down the spatula and any surfaces in the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous waste.

-

Clean all glassware thoroughly.

-

Section 4: Storage, Stability, and Incompatibility

Proper storage is essential for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][10] The recommended storage temperature is room temperature.[1] Keep the container locked up or in an area accessible only to qualified personnel.[8]

-

Chemical Stability: The product is generally stable under normal handling and storage conditions.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, which can lead to vigorous or exothermic reactions.[8]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas can be produced.

Section 5: Accidental Release and Waste Disposal

A prepared response to accidental releases minimizes risk and environmental impact.

-

Spill Response Protocol:

-

Evacuate: Evacuate non-essential personnel from the immediate area.[11]

-

Ventilate: Ensure the area is well-ventilated, working from upwind of the spill.

-

Contain: Wearing appropriate PPE, cover the solid spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.

-

Collect: Carefully sweep or shovel the contained material into a suitable, labeled container for disposal.[4] Avoid actions that generate dust.

-

Clean: Clean the spill area thoroughly with a wet cloth or sponge and decontaminate with a suitable solvent.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

-

-

Waste Disposal: Dispose of unused material and contaminated items in accordance with local, state, and federal regulations.[8] This typically involves incineration in a licensed hazardous waste facility.[4] Do not allow the product to enter drains or waterways.

Section 6: Data Summary & Risk Assessment Workflow

Quantitative Data and Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 939986-64-8 | [1] |

| Molecular Formula | C₈H₁₀ClN₃ | [1] |

| Molecular Weight | 183.64 g/mol | [1] |

| Purity | ≥98% | [1] |

| Anticipated Hazards | Acute Oral Toxicity (Cat. 3), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2A), Respiratory Irritant (STOT SE 3) | [4][5][7] |

Risk Assessment Workflow

The following diagram outlines the logical workflow for assessing and mitigating risks before working with this compound.

Caption: Risk assessment and mitigation workflow for handling this compound.

Conclusion

While this compound is a valuable reagent in modern chemical synthesis, its potential hazards demand a culture of safety and rigorous adherence to established protocols. By understanding its toxicological profile through analogous compounds, implementing robust engineering and personal protective controls, and being prepared for emergencies, researchers can confidently and safely leverage its synthetic potential. The foundation of laboratory safety is not merely following rules, but understanding the rationale behind them, thereby creating an inherently safer research environment.

References

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. PubChem Compound Database. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

Capot Chemical. (2019). MSDS of 4-CHLORO-2-(PYRROLIDIN-1-YL)PYRIMIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine. PubChem Compound Database. Retrieved from [Link]

-

Gauthier, C. A., et al. (2017). Synthesis of novel substituted pyrimidine derivatives bearing a sulfamide group and their in vitro cancer growth inhibition activity. Bioorganic & Medicinal Chemistry Letters, 27(2), 217-221. Retrieved from [Link]

-

Kaur, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(35), 21546-21564. Retrieved from [Link]

-

El-Gendy, M. A. (2010). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 2(4), 488-496. Retrieved from [Link]

-

de la Hoz, A., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Molecules, 26(11), 3148. Retrieved from [Link]

-

Malkov, A. V., et al. (2021). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Symmetry, 13(1), 108. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine | C6H4ClN3 | CID 5370695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. capotchem.com [capotchem.com]

A Technical Guide to Determining the Solubility of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates like 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine is fundamental to drug development, enabling robust process design, formulation, and preclinical assessment. This technical guide provides a comprehensive framework for researchers and scientists to systematically determine the solubility of this compound in a range of organic solvents. Rather than presenting a simple dataset, this document outlines the theoretical principles, practical experimental protocols, and analytical quantification methods required to generate reliable and reproducible solubility data. It emphasizes the causality behind experimental choices, from solvent selection to analytical method development, ensuring a scientifically rigorous approach.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1] The solubility of such an intermediate is a critical physicochemical parameter that influences reaction kinetics, purification strategies (e.g., crystallization), and formulation development. Poorly characterized solubility can lead to significant challenges in process scale-up, inconsistent batch yields, and difficulties in achieving desired bioavailability in final drug products.

This guide provides a first-principles approach to solubility determination. It begins by establishing the physicochemical profile of the target compound, which informs a rational strategy for solvent selection. Subsequently, it details a robust, self-validating experimental protocol based on the widely accepted shake-flask equilibrium method.[2][3] Finally, it outlines the principles of analytical quantification using High-Performance Liquid Chromatography (HPLC), a precise and versatile technique for measuring solute concentration.[4][5]

Physicochemical Profile of this compound

Before commencing experimental work, it is crucial to understand the intrinsic properties of the molecule. These properties govern its behavior in different solvent environments and provide the basis for our experimental design.

| Property | Value | Source / Method | Significance for Solubility |

| Molecular Formula | C₈H₁₀ClN₃ | PubChem | Provides the elemental composition. |

| Molecular Weight | 183.64 g/mol | [6] | Essential for preparing solutions of known molarity. |

| Predicted logP | ~2.5 - 3.1 | XLogP3 / Molinspiration | Indicates moderate lipophilicity, suggesting higher solubility in nonpolar organic solvents than in water.[7][8] |

| Structure | Pyrimidine ring with chloro and pyrrolidinyl substituents | N/A | The nitrogen atoms can act as hydrogen bond acceptors, while the chloro group adds to its lipophilic character. |

Note: logP (the logarithm of the octanol-water partition coefficient) is a key measure of a compound's lipophilicity or hydrophobicity.[8] A higher logP value generally correlates with lower solubility in polar solvents like water and higher solubility in nonpolar solvents.

Guiding Principles for Solvent Selection

The foundational principle of solubility is "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. Based on the predicted logP and the structure of this compound, a rational approach to solvent selection involves testing a diverse panel of organic solvents categorized by their polarity and hydrogen bonding capabilities.

A logical workflow for solvent selection is outlined below. This process ensures that a broad chemical space is explored, providing a comprehensive understanding of the compound's solubility profile.

Caption: Workflow for Rational Solvent Selection.

This structured approach ensures that the chosen solvents cover a wide range of polarities and functionalities, providing a comprehensive picture of the compound's dissolution behavior.

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is the gold standard for determining equilibrium solubility.[3][9] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Syringes, volumetric flasks, and pipettes

-

Analytical balance

-

HPLC system with UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An excess is critical to ensure that a saturated solution is formed. A general rule is to add at least 2-3 times the expected amount needed for saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period. A common starting point is 24-48 hours to ensure equilibrium is reached.[10][11] For compounds with slow dissolution kinetics, longer times may be necessary.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle.[2]

-

Sample Collection and Filtration: Carefully draw the supernatant (the clear liquid above the solid) into a syringe. Attach a 0.22 µm syringe filter and discard the first ~0.2 mL to saturate the filter membrane. Collect the filtrate into a clean vial. This filtration step is crucial to remove any undissolved microparticles, which would otherwise lead to an overestimation of solubility.[10]

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration.

The entire experimental process can be visualized as follows:

Caption: Experimental Workflow for Shake-Flask Solubility.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for accurately quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[4][12]

Developing the HPLC Method

-

Column Selection: For a moderately polar compound like this compound, a standard C18 reversed-phase column is an excellent starting point.

-

Mobile Phase Selection: A typical mobile phase would consist of a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol. Start with a simple isocratic method (e.g., 60:40 Acetonitrile:Water) and adjust the ratio to achieve a good peak shape and a reasonable retention time (typically 2-10 minutes).[13]

-

Wavelength Detection: Using a UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for the compound.[14][15] Set the HPLC's UV detector to this wavelength to maximize sensitivity.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration to create a calibration curve. The relationship should be linear (R² > 0.99) within the desired concentration range. The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[14]

Sample Analysis and Calculation

-

Inject the diluted, filtered sample from the solubility experiment into the HPLC system.

-

Record the peak area for the compound.

-

Use the equation of the line from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of the compound in the solvent.

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table for easy comparison. The experiment should be performed in triplicate to ensure reproducibility, and the results should be reported as the mean ± standard deviation.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent Category | Solvent | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |

| Polar Protic | Methanol | e.g., 15.2 | ± 0.4 | e.g., 0.083 |

| Ethanol | e.g., 9.8 | ± 0.2 | e.g., 0.053 | |

| Polar Aprotic | Acetone | e.g., 45.5 | ± 1.1 | e.g., 0.248 |

| Tetrahydrofuran (THF) | e.g., 62.1 | ± 1.5 | e.g., 0.338 | |

| Nonpolar | Dichloromethane (DCM) | e.g., 85.3 | ± 2.0 | e.g., 0.465 |

| Toluene | e.g., 30.7 | ± 0.8 | e.g., 0.167 | |

| Heptane | e.g., <0.1 | N/A | e.g., <0.0005 |

Note: The data presented in this table is for illustrative purposes only and must be determined experimentally.

Conclusion

This guide has provided a comprehensive, scientifically grounded methodology for determining the solubility of this compound in organic solvents. By integrating an understanding of the compound's physicochemical properties with a robust experimental design and precise analytical techniques, researchers can generate high-quality, reliable data. This information is invaluable for guiding decisions in chemical process development, reaction optimization, and pharmaceutical formulation, ultimately accelerating the journey from discovery to application.

References

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

-

Wikipedia. (2024). Ultraviolet–visible spectroscopy. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.

- Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

-

Bio-protocol. (n.d.). Equilibrium solubility measurement. Retrieved from [Link]

-

Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

- ACS Publications. (2023). In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry.

-

Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

- Tajima, T., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports.

-

PubChem. (n.d.). 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

-

GovInfo. (2000). 799.6755 TSCA partition coefficient (n-octanol/water), shake flask method. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. 2(5):229‒232.

- NIH. (2019). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design.

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

- PubMed. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current Medicinal Chemistry, 9(20), 1819-29.

- ResearchGate. (2016). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pharmasalmanac.com [pharmasalmanac.com]

- 5. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine | C12H17ClN4 | CID 703699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. govinfo.gov [govinfo.gov]

- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. pubs.acs.org [pubs.acs.org]

- 13. bioanalysis-zone.com [bioanalysis-zone.com]

- 14. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 15. mt.com [mt.com]

Basic characteristics of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine

An In-Depth Technical Guide to 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine: A Core Building Block in Modern Medicinal Chemistry

Abstract

This compound stands as a pivotal heterocyclic intermediate in contemporary drug discovery and development. Its unique molecular architecture, featuring a reactive chloropyrimidine core coupled with a saturated pyrrolidine motif, offers a versatile platform for constructing complex molecules with significant therapeutic potential. This guide provides a comprehensive technical overview of its fundamental characteristics, from physicochemical properties and synthesis to analytical characterization and core applications. With a focus on its role as a key building block for targeted protein degraders and kinase inhibitors, this document serves as an essential resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this compound's strategic value.

Core Physicochemical and Structural Characteristics

This compound is a substituted pyrimidine, a class of nitrogen-containing heterocycles fundamental to life as components of nucleic acids.[1] The incorporation of a pyrrolidine ring, a saturated five-membered heterocycle, introduces a three-dimensional character that is often beneficial for molecular recognition and optimizing pharmacokinetic properties in drug candidates.[2]

The molecule's reactivity is dominated by the interplay between its constituent parts. The pyrimidine ring, along with the electronegative chlorine atom, renders the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This feature is the cornerstone of its utility as a chemical building block.

Table 1: Key Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 939986-64-8 | [3][4][5] |

| Molecular Formula | C₈H₁₀ClN₃ | [3][4] |

| Molecular Weight | 183.64 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid (Typical) | - |

| Purity | ≥98% (Typical Commercial Grade) | [3] |

| Classification | Protein Degrader Building Block | [3][6] |

| Storage Conditions | Room temperature, in a dry, sealed container | [3] |

Figure 1: 2D Structure of this compound

Synthesis and Purification Protocol

Expert Rationale: The most direct and industrially scalable synthesis of this compound involves a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material of choice is 4,6-dichloropyrimidine. The rationale for this choice is twofold: it is a commercially available and relatively inexpensive precursor, and the two chlorine atoms exhibit differential reactivity under controlled conditions, allowing for selective mono-substitution. By using one equivalent of pyrrolidine at a controlled temperature, the formation of the undesired 2,4-di(pyrrolidin-1-yl)pyrimidine byproduct can be minimized. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is employed to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the incoming pyrrolidine nucleophile.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,6-dichloropyrimidine (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per gram of dichloropyrimidine).

-

Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath. This is critical to control the initial exotherm of the amine addition and enhance selectivity.

-

Reagent Addition: Add diisopropylethylamine (DIPEA, 1.2 eq) to the cooled solution. Subsequently, add pyrrolidine (1.0 eq), dissolved in a small amount of THF, dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.

Step-by-Step Work-up and Purification Protocol

-

Solvent Removal: Remove the THF from the reaction mixture under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Resuspend the resulting residue in ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to neutralize), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane. The choice of a gradient ensures a good separation of the product from nonpolar impurities and any potential over-reacted byproduct.

-

Final Product: Combine the pure fractions and concentrate under reduced pressure to afford this compound as a solid.

Analytical Characterization

Self-Validating System: To ensure trustworthiness in any subsequent research, the identity, purity, and structural integrity of the synthesized compound must be unequivocally confirmed. A multi-technique analytical approach forms a self-validating system, where data from orthogonal methods (e.g., NMR and MS) must be consistent.

Characterization Workflow Diagram

Caption: Standard analytical workflow for structural and purity validation.

Expected Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

Pyrimidine Protons: A singlet at ~8.5 ppm (H2) and another singlet at ~6.5 ppm (H5).

-

Pyrrolidine Protons: Two multiplets in the aliphatic region. The protons alpha to the nitrogen (N-CH₂) would appear further downfield, typically around 3.5-3.8 ppm, while the beta protons (-CH₂-CH₂-) would be further upfield, around 1.9-2.1 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃): The spectrum should display 6 unique carbon signals, as two pairs of pyrrolidine carbons are chemically equivalent.

-

Pyrimidine Carbons: Signals expected in the aromatic region (~155-165 ppm).

-

Pyrrolidine Carbons: Signals for the N-CH₂ carbons (~48 ppm) and the -CH₂-CH₂- carbons (~25 ppm).

-

-

Mass Spectrometry (ESI+): This technique is crucial for confirming the molecular weight.

-

Expected [M+H]⁺: 184.06.

-

Isotopic Pattern: A characteristic 3:1 ratio for the [M+H]⁺ and [M+2+H]⁺ peaks, which is definitive proof of the presence of a single chlorine atom.[7]

-

Reactivity and Key Applications in Drug Discovery

The primary utility of this compound stems from the reactivity of its C4-chloro substituent. This position serves as a versatile electrophilic handle for introducing a wide array of nucleophiles, making it an ideal scaffold for library synthesis and lead optimization.

A. Core Component in Targeted Protein Degradation (TPD)

Targeted protein degradation, particularly through Proteolysis-Targeting Chimeras (PROTACs), is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This compound is classified as a "Protein Degrader Building Block" because it is frequently used to connect the linker portion of a PROTAC to a ligand.[3] The chlorine atom is readily displaced by a nucleophilic functional group on the linker (e.g., an amine or alcohol), forming a stable covalent bond and incorporating the pyrimidine scaffold into the final PROTAC structure.

Caption: The catalytic mechanism of action for a PROTAC molecule.

B. Privileged Scaffold for Kinase Inhibitors

Pyrimidines are a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[1][8] The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are excellent hydrogen bond acceptors and often form critical interactions with the "hinge" region of the kinase ATP-binding pocket.

This compound serves as an excellent starting point for kinase inhibitor discovery. The reactive chlorine at C4 allows for the systematic introduction of various amine-containing fragments. This process, known as Structure-Activity Relationship (SAR) exploration, enables chemists to fine-tune the molecule's affinity, selectivity, and physicochemical properties to develop potent and safe drug candidates.[9]

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly detailed, data from structurally related chlorinated and aminopyrimidine compounds can be used to establish prudent handling practices.[10][11]

-

Personal Protective Equipment (PPE): Always wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety goggles.[12]

-

Handling: Conduct all manipulations in a properly functioning chemical fume hood to avoid inhalation of dust or vapors. Avoid all contact with skin and eyes.[11] Practice good industrial hygiene; wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids.[13]

-

First Aid Measures:

-